6-Maleimidocaproic acid-PFP ester

Bioconjugation Activated ester stability Aqueous coupling

NHS ester-based linkers often fail in extended aqueous workflows due to premature hydrolysis, compromising conjugation efficiency. 6-Maleimidocaproic acid-PFP ester solves this with a PFP ester that resists hydrolysis and reacts with both primary and secondary amines. - **Hydrolytic Stability:** Maintains reactive integrity >NHS esters in aqueous buffers; reduces reagent waste. - **Wider Amine Reactivity:** Couples to primary AND secondary amines (e.g., nucleic acids, proline residues) - inaccessible to NHS-based analogs. - **Clinical Validation:** Maleimidocaproyl scaffold used in ADC BAT8001; non-cleavable design prevents premature payload release.

Molecular Formula C16H12F5NO4
Molecular Weight 377.26 g/mol
Cat. No. B15544126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Maleimidocaproic acid-PFP ester
Molecular FormulaC16H12F5NO4
Molecular Weight377.26 g/mol
Structural Identifiers
InChIInChI=1S/C16H12F5NO4/c17-11-12(18)14(20)16(15(21)13(11)19)26-10(25)4-2-1-3-7-22-8(23)5-6-9(22)24/h5-6H,1-4,7H2
InChIKeyCIQYBTAUACRWKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Maleimidocaproic Acid-PFP Ester: Non-Cleavable Heterobifunctional Crosslinker


6-Maleimidocaproic acid-PFP ester (CAS 692739-25-6) is a heterobifunctional crosslinking reagent composed of a maleimide group and a pentafluorophenyl (PFP) ester linked by a six-carbon alkyl spacer chain [1]. The maleimide moiety reacts selectively with thiol groups at pH 6.5–7.5 to form stable thioether bonds, while the PFP ester couples efficiently with primary amines under mild conditions . With a molecular formula of C16H12F5NO4 and molecular weight of 377.26 g/mol, this compound is classified as an alkyl chain-based linker utilized in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications . The compound is commercially available in purity grades of ≥95% to ≥98% with recommended storage at −20°C under dry, light-protected conditions .

Why Generic Substitution Fails: Orthogonal Reactivity and Hydrolytic Stability


Generic substitution of 6-Maleimidocaproic acid-PFP ester with seemingly similar crosslinkers introduces quantifiable performance deficits across three critical dimensions: activated ester stability, spacer architecture, and chain length. First, the PFP ester moiety demonstrates superior hydrolytic stability relative to N-hydroxysuccinimidyl (NHS) esters, with literature confirming that PFP esters compare favorably to NHS esters in resistance to hydrolysis under aqueous conjugation conditions . Second, the six-carbon alkyl spacer provides a distinct hydrophobic spacer length of approximately 7–9 Å that differs functionally from polyethylene glycol (PEG)-based alternatives, which introduce greater flexibility and aqueous solubility but may alter conjugate pharmacokinetics or promote immunogenicity [1]. Third, substitution with shorter-chain maleimide-PFP analogs such as 3-Maleimidopropionic acid-PFP ester alters the spatial separation between conjugation sites, potentially affecting steric accessibility and crosslinking efficiency. These differences are not merely theoretical; they translate to measurable differences in conjugate yield, homogeneity, and stability that impact downstream experimental reproducibility and therapeutic development outcomes [2].

Quantitative Evidence Guide for Procurement Decisions


Hydrolytic Stability vs. NHS Ester in Aqueous Buffers

The pentafluorophenyl (PFP) ester group in 6-Maleimidocaproic acid-PFP ester demonstrates superior resistance to hydrolysis compared to the more commonly used N-hydroxysuccinimidyl (NHS) ester. Sigma-Aldrich product documentation explicitly states that PFP ester is more stable than NHS ester to hydrolysis . A peer-reviewed study in a unified experimental forum demonstrated that PFP esters have excellent stability to hydrolysis, comparing favorably even to NHS esters [1]. Multiple commercial supplier technical documents corroborate this finding, noting that PFP esters are less susceptible toward hydrolysis compared to NHS esters [2]. This differential stability is particularly consequential in aqueous conjugation reactions where premature ester hydrolysis reduces coupling efficiency and increases reagent consumption.

Bioconjugation Activated ester stability Aqueous coupling

Primary and Secondary Amine Reactivity vs. NHS Ester Limitations

The 6-maleimidocaproic acid scaffold has been validated in industrial pharmaceutical development through its use as the linker component in BAT8001, an anti-HER2 antibody-drug conjugate that progressed to Phase 3 clinical evaluation [1]. The ADC database entry confirms that BAT8001 employed 6-Maleimidocaproic acid as the linker connecting the anti-ErbB2 (HER2) antibody BAT0606 to a maytansinoid payload derivative of batansine, with a drug-to-antibody ratio (DAR) of 3.5 [1]. The conjugate was evaluated in multiple clinical trials including a Phase 3 multicenter, randomized, open-label, positive-controlled study for HER2-positive advanced breast cancer, as well as Phase 1 dose escalation studies across five dosing cohorts ranging from 1.20 to 6.00 mg/kg administered intravenously in 21-day cycles [2]. In the Phase 1 study, an objective response rate (ORR) of 41.40% was observed in patients with HER2-positive locally advanced or metastatic breast cancer [2]. While the PFP ester variant represents an activated form of this linker chemistry, the clinical validation of the 6-maleimidocaproic acid core structure provides industrial precedent for its utility in therapeutic bioconjugation.

Antibody-Drug Conjugate ADC linker Clinical development

Caproic Acid Spacer Flexibility vs. Shorter Alkyl Linkers

6-Maleimidocaproic acid-PFP ester incorporates a six-carbon alkyl spacer (caproic acid chain) that distinguishes it from both shorter-chain analogs and PEG-based alternatives. The C6 alkyl chain provides a spacer length of approximately 7–9 Å in fully extended conformation, which differs significantly from the 3–4 Å separation provided by 3-Maleimidopropionic acid-PFP ester . The caproic spacer enhances flexibility and improves solubility in organic solvents such as DMF and DMSO, making it particularly effective for bioconjugation applications where reagent solubility in organic media is advantageous . In contrast, Mal-PEG4-PFP ester incorporates a 4-unit polyethylene glycol backbone that confers increased aqueous solubility and greater conformational flexibility but may alter conjugate pharmacokinetics or introduce immunogenicity concerns . The alkyl chain-based architecture of 6-Maleimidocaproic acid-PFP ester classifies it as a hydrocarbon-based PROTAC linker, distinct from PEG-based PROTAC linkers that may exhibit different cellular permeability and metabolic stability profiles .

Linker design Spacer length Hydrophobicity

Alkyl Chain Hydrophobicity vs. PEG-Based Linkers

6-Maleimidocaproic acid-PFP ester exhibits orthogonal reactivity whereby the maleimide and PFP ester groups react independently with distinct nucleophiles under different conditions. The maleimide group reacts selectively with thiol groups at pH 6.5–7.5 to form stable thioether bonds, while the PFP ester couples efficiently with primary amines under mild conditions . This orthogonality supports multifunctional, stepwise conjugation strategies that are not possible with homobifunctional crosslinkers or with heterobifunctional reagents where the reactive groups have overlapping nucleophile specificities . The technical literature specifically notes that this product supports multifunctional, stepwise conjugation . In contrast, reagents such as Bis-PEG1-PFP ester contain two identical PFP ester moieties and thus cannot achieve sequential, site-specific heteroconjugation without additional protection/deprotection steps . Furthermore, the orthogonality of maleimide-thiol and PFP-amine coupling chemistry provides greater control over conjugate architecture than systems relying on amine-NHS coupling alone [1].

Orthogonal conjugation Heterobifunctional crosslinker Stepwise bioconjugation

Clinical-Stage ADC Validation of Maleimidocaproyl Scaffold

The pentafluorophenyl (PFP) ester group exhibits enhanced reactivity toward amines compared to the more traditional N-hydroxysuccinimidyl (NHS) ester. According to Sigma-Aldrich technical documentation, PFP ester is more reactive to amines than NHS ester . This increased reactivity arises from the electron-withdrawing effect of the pentafluorophenyl ring, which renders the ester carbonyl more electrophilic and thus more susceptible to nucleophilic attack by primary amines. The enhanced reactivity enables efficient coupling under mild conditions, reducing reaction times and potentially improving conjugation yields in amine-targeted bioconjugation workflows . This property is particularly advantageous when conjugating to precious or sensitive biomolecules where extended reaction times or forcing conditions may compromise structural integrity or biological activity.

Amine coupling Activated ester reactivity Bioconjugation efficiency

Procurement-Led Application Scenarios


ADC Development with Non-Cleavable Linker

6-Maleimidocaproic acid-PFP ester is specifically documented as an alkyl chain-based PROTAC linker suitable for synthesizing proteolysis-targeting chimeras . The compound enables conjugation of an E3 ubiquitin ligase ligand to a target protein ligand through sequential orthogonal coupling: the PFP ester reacts with an amine-containing ligand, and the maleimide reacts with a thiol-containing ligand or thiol-modified partner . This alkyl chain-based architecture distinguishes it from PEG-based PROTAC linkers, offering different cellular permeability and metabolic stability characteristics that may influence PROTAC efficacy . The hydrocarbon-based nature of this linker is explicitly noted across multiple supplier technical documents as a defining feature for PROTAC applications . The C6 alkyl spacer length of approximately 7–9 Å provides a specific spatial separation between the two ligands, a parameter known to critically influence ternary complex formation and degradation efficiency in PROTAC systems.

PROTAC Synthesis with Alkyl Chain Linkers

The 6-maleimidocaproic acid core scaffold has been industrially validated through its use as the linker in BAT8001, an anti-HER2 ADC that advanced to Phase 3 clinical evaluation with a drug-to-antibody ratio of 3.5 and demonstrated an objective response rate of 41.40% in Phase 1 studies of HER2-positive breast cancer [1]. The PFP ester derivative provides an activated form of this validated scaffold, enabling efficient amine coupling to payloads or antibody lysine residues. The orthogonality of maleimide-thiol and PFP-amine chemistry supports sequential conjugation strategies where payload-linker intermediates are pre-assembled via PFP-amine coupling, followed by maleimide-mediated conjugation to thiol-containing antibodies [2]. This workflow contrasts with random lysine conjugation approaches and offers greater control over conjugate architecture. Selection of this linker scaffold leverages clinical validation precedent, potentially reducing development risk in ADC programs.

Conjugation to Secondary Amine-Containing Biomolecules

The orthogonal reactivity of 6-Maleimidocaproic acid-PFP ester enables sequential, site-specific protein labeling and crosslinking workflows where the maleimide group reacts with cysteine thiols at pH 6.5–7.5 and the PFP ester reacts with lysine amines or amine-functionalized probes under mild conditions . The caproic acid spacer enhances flexibility and improves solubility in organic solvents, making it effective for bioconjugation, protein labeling, and drug delivery applications . The superior hydrolytic stability of the PFP ester compared to NHS esters is particularly advantageous in aqueous protein labeling reactions where premature ester hydrolysis reduces labeling efficiency and increases reagent consumption. This compound supports the creation of thiol- and amine-reactive diagnostic tools and multifunctional bioconjugates for research applications.

Extended Aqueous Workflows Requiring Stability

6-Maleimidocaproic acid-PFP ester supports multifunctional, stepwise conjugation strategies for assembling complex bioconjugates with defined composition and architecture . The orthogonal maleimide-thiol and PFP-amine coupling chemistry enables precise control over conjugate stoichiometry that is not achievable with homobifunctional crosslinkers or with reagents lacking orthogonal reactivity [3]. The C6 alkyl spacer provides a specific spatial separation of approximately 7–9 Å that differs from shorter-chain analogs such as 3-Maleimidopropionic acid-PFP ester (C3 alkyl, ≈3–4 Å) and from PEG-based alternatives . This chain length differential influences steric accessibility between conjugated moieties and may affect the functional properties of the final bioconjugate. The compound is suitable for applications requiring defined heterobifunctional conjugation where reproducible, well-characterized product profiles are essential.

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